![molecular formula C16H19NO B2477380 1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one CAS No. 2176843-73-3](/img/structure/B2477380.png)
1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as spiropentadienone and has a unique chemical structure that makes it a promising candidate for various research studies.4]octan-6-yl)prop-2-en-1-one.
Scientific Research Applications
1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one has potential applications in various scientific research studies. One of the primary areas of research is in the field of pharmacology, where this compound can be used to study the mechanism of action of various drugs. It can also be used to develop new drugs that target specific receptors in the body.
Mechanism of Action
The mechanism of action of 1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one is not fully understood. However, it is believed to interact with certain receptors in the body, including the GABA-A receptor and the sigma-1 receptor. This interaction can lead to changes in the activity of these receptors, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it is believed to have anxiolytic and sedative effects, which can be attributed to its interaction with the GABA-A receptor. It may also have neuroprotective effects, which can be attributed to its interaction with the sigma-1 receptor.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one in lab experiments is its unique chemical structure, which makes it a promising candidate for various research studies. However, one of the main limitations is its limited availability, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on 1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one. One area of research is in the development of new drugs that target specific receptors in the body. Another area of research is in the study of the mechanism of action of this compound, which can help to identify new targets for drug development. Additionally, further studies are needed to explore the biochemical and physiological effects of this compound, which can provide valuable insights into its potential applications in various research studies.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various scientific research studies. Its unique chemical structure makes it a promising candidate for drug development and the study of various biochemical and physiological effects. Further research is needed to explore its potential applications and to identify new targets for drug development.
Synthesis Methods
The synthesis of 1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 8-phenyl-6-azaspiro[3.4]octane-7,9-dione, which is then reacted with propargyl bromide to obtain 1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-yn-1-one. This compound is then subjected to a palladium-catalyzed reaction to obtain the final product, this compound.
properties
IUPAC Name |
1-(8-phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-15(18)17-11-14(13-7-4-3-5-8-13)16(12-17)9-6-10-16/h2-5,7-8,14H,1,6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJFWIWYCLHAKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C2(C1)CCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

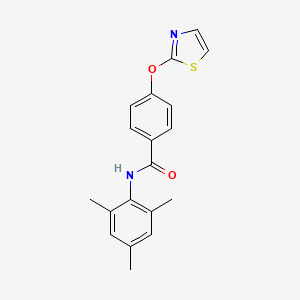
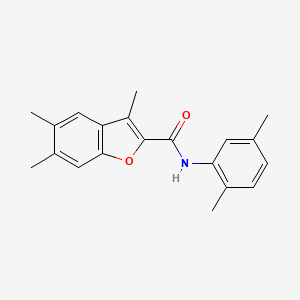
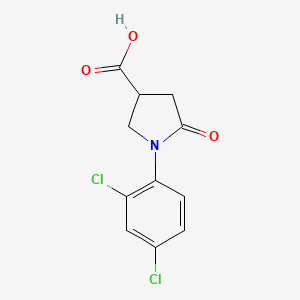
![2-[2-(Methylsulfanyl)pyrido[4,3-d]pyrimidin-5-yl]-octahydropiperazino[1,2-c][1,3]oxazin-6-one](/img/structure/B2477302.png)

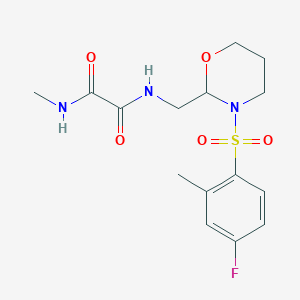

![1-(2-{3-[4-(Diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)ethanone](/img/structure/B2477308.png)

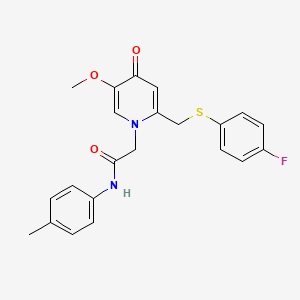
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2477311.png)

![tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2477319.png)
![N-[(3-Methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2477320.png)